Streptothricin F Streptothricin F Streptothricin is an N-glycosyl compound consisting of 2-amino-4-O-carbamoyl-2-deoxy-N-[(3aS,7R,7aS)-7-hydroxy-4-oxooctahydro-2H-imidazo[4,5-c]pyridin-2-ylidene]-beta-D-gulopyranosylamine in which the amino group at position 2 of the gulopyranosyl moiety is acylated by a peptide unit made up of between 1 and 7 N(epsilon)-linked units of beta-lysine. It has a role as a metabolite. It is a N-glycosyl compound, a carbamate ester, a member of guanidines, a lactam and a carboxamide.
Brand Name: Vulcanchem
CAS No.: 3808-42-2
VCID: VC0544006
InChI: InChI=1S/C19H34N8O8/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27)/t7-,8+,9+,11+,12-,13+,14-,15-,17+/m0/s1
SMILES: C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O
Molecular Formula: C19H34N8O8
Molecular Weight: 502.5 g/mol

Streptothricin F

CAS No.: 3808-42-2

Cat. No.: VC0544006

Molecular Formula: C19H34N8O8

Molecular Weight: 502.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Streptothricin F - 3808-42-2

Specification

CAS No. 3808-42-2
Molecular Formula C19H34N8O8
Molecular Weight 502.5 g/mol
IUPAC Name [(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate
Standard InChI InChI=1S/C19H34N8O8/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27)/t7-,8+,9+,11+,12-,13+,14-,15-,17+/m0/s1
Standard InChI Key NRAUADCLPJTGSF-VLSXYIQESA-N
Isomeric SMILES C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCN)N)O
SMILES C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O
Canonical SMILES C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O
Appearance Solid powder

Introduction

Chemical Composition and Structural Features

Molecular Architecture

Streptothricin F (C~19~H~34~N~8~O~8~, molecular weight 502.5 g/mol) belongs to the streptothricin family of antibiotics characterized by three modular components :

  • A streptolidine moiety: A bicyclic guanidine-lactam system (5–6 ring) functioning as a guanine mimetic.

  • Carbamoylated gulosamine: A modified sugar unit critical for ribosomal binding.

  • β-lysine homopolymer: A single β-lysine residue distinguishes Streptothricin F from analogs like Streptothricin D (3 lysines) .

PropertyValueSource
IUPAC Name[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate
InChI KeyInChI=1S/C19H34N8O8/c20-3-1-2-7...
SolubilityWater-soluble

The β-lysine chain length inversely correlates with renal toxicity—a key advantage of Streptothricin F over its congeners .

Stereochemical Considerations

X-ray crystallography and cryo-EM studies confirm that the (3aS,7R,7aS) configuration of the streptolidine moiety enables specific hydrogen bonding with ribosomal RNA . The carbamoyl group on gulosamine forms additional interactions with 16S rRNA’s A1196 (Escherichia coli numbering), stabilizing the antibiotic-ribosome complex .

Mechanism of Action

Ribosomal Binding and Translation Inhibition

Streptothricin F binds the 30S ribosomal subunit with 40-fold greater affinity for prokaryotic vs. eukaryotic ribosomes . Cryo-EM structures (3.8 Å resolution) reveal:

  • Streptolidine-guanine mimicry: The streptolidine moiety hydrogen-bonds with C1054 in 16S rRNA helix 34, disrupting mRNA decoding .

  • Gulosamine-carbamoyl interactions: Stabilize binding near the A-site, inducing mistranslation by promoting mismatched codon-anticodon pairs .

Bactericidal Kinetics

Time-kill assays against CRE show rapid bactericidal effects:

  • 4× MIC: 99.9% reduction in K. pneumoniae CFU within 2 hours .

  • Post-antibiotic effect: Sustained suppression for >12 hours post-removal .

Comparative studies indicate Streptothricin F’s bactericidal speed exceeds β-lactams but parallels aminoglycosides .

Antimicrobial Spectrum

Activity Against Gram-Negative Pathogens

OrganismMIC~50~ (μM)MIC~90~ (μM)Resistance Genes Present
CRE (K. pneumoniae)24NDM-1, OXA-48
A. baumannii12ADC-30, TEM-1
Pseudomonas aeruginosa816MexAB-OprM

Data from .

Streptothricin F retains activity against strains resistant to colistin, carbapenems, and fluoroquinolones . Notably, it bypasses common efflux mechanisms due to its high ribosomal affinity .

Resistance Mechanisms

Preclinical Development

Murine Toxicity Profile

ParameterStreptothricin FStreptothricin DGentamicin
LD~50~ (mg/kg)3001052
Renal Injury Threshold50 mg/kg5 mg/kg15 mg/kg

Data from . Histopathology shows Streptothricin F causes focal proximal tubular damage only at ≥200 mg/kg, versus diffuse injury at 10 mg/kg for Streptothricin D .

Efficacy in Infection Models

In neutropenic mice with CRE thigh infections:

  • 50 mg/kg single dose: 3.2 log~10~ CFU reduction .

  • 100 mg/kg: Eradication in 60% of subjects .

Pharmacokinetic analysis reveals a prolonged post-antibiotic effect (PAE) of 4–6 hours, supporting once-daily dosing .

Biosynthesis and Production

Fermentation Optimization

Recent advances utilize food waste digestate as a low-cost substrate:

  • Yield: 120 mg/L Streptothricin F with 25% glucose supplementation .

  • Purification: Simulated moving bed chromatography achieves 98.5% purity .

Synthetic Biology Approaches

Heterologous expression of the stt gene cluster in Streptomyces coelicolor has increased titers 12-fold compared to wild-type producers .

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